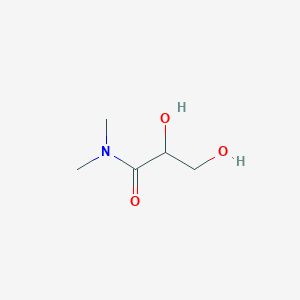

2,3-dihydroxy-N,N-dimethylpropanamide

Description

BenchChem offers high-quality 2,3-dihydroxy-N,N-dimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dihydroxy-N,N-dimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO3 |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

2,3-dihydroxy-N,N-dimethylpropanamide |

InChI |

InChI=1S/C5H11NO3/c1-6(2)5(9)4(8)3-7/h4,7-8H,3H2,1-2H3 |

InChI Key |

HVHUPNWOXYKWCC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C(CO)O |

Origin of Product |

United States |

Foundational & Exploratory

2,3-dihydroxy-N,N-dimethylpropanamide CAS number and properties

Technical Guide: 2,3-dihydroxy-N,N-dimethylpropanamide

A Senior Application Scientist's Guide to Synthesis, Characterization, and Properties

Disclaimer: The compound 2,3-dihydroxy-N,N-dimethylpropanamide is a specific, niche chemical for which a dedicated CAS number and extensive, publicly available experimental data are not readily found. This guide is therefore structured to provide researchers with the foundational knowledge required to synthesize, characterize, and infer the properties of this molecule based on established chemical principles and data from closely related structural analogs.

Abstract and Chemical Identity

2,3-dihydroxy-N,N-dimethylpropanamide, also known as N,N-dimethylglyceramide, is the N,N-dimethylated amide derivative of glyceric acid. Its structure combines a polar diol backbone, characteristic of many biocompatible molecules, with a tertiary amide group, which imparts unique solvent properties and metabolic stability. While not a widely commercialized chemical, its structure is of significant interest in fields such as medicinal chemistry, polymer science, and as a specialized polar aprotic solvent. This document provides a scientifically grounded pathway for its synthesis and characterization.

IUPAC Name: 2,3-dihydroxy-N,N-dimethylpropanamide Molecular Formula: C₅H₁₁NO₃ Molecular Weight: 133.15 g/mol Canonical SMILES: CN(C)C(=O)C(O)CO

Physicochemical Properties: An Analog-Based Estimation

Direct experimental data for 2,3-dihydroxy-N,N-dimethylpropanamide is scarce. However, we can reliably estimate its properties by analyzing its constituent parts and comparing them to well-characterized analogs: 2-Hydroxy-N,N-dimethylpropanamide (N,N-Dimethyllactamide) [1][2] and the parent acid, 2,3-Dihydroxypropanoic acid (Glyceric Acid) [3][][5].

| Property | 2-Hydroxy-N,N-dimethylpropanamide[6][1][2] | 2,3-Dihydroxypropanoic Acid[3][] | 2,3-dihydroxy-N,N-dimethylpropanamide (Estimated) | Causality Behind Estimation |

| CAS Number | 35123-06-9 | 473-81-4 (racemic) | Not Assigned | - |

| Molecular Weight | 117.15 g/mol | 106.08 g/mol | 133.15 g/mol | Calculated from formula C₅H₁₁NO₃. |

| Appearance | Colorless to pale yellow liquid | Solid / Syrup | Colorless to pale yellow viscous liquid | The addition of a second hydroxyl group compared to N,N-dimethyllactamide will significantly increase viscosity and boiling point due to enhanced hydrogen bonding capacity. |

| Boiling Point | 130-132 °C @ 40 Torr[2] | 412 °C @ 760 mmHg (decomp.)[] | >200 °C @ 760 mmHg (likely with decomposition) | The two hydroxyl groups will dramatically elevate the boiling point over the monohydroxy analog. Amides generally have high boiling points. |

| Solubility | Soluble in water and polar organic solvents[6] | Highly soluble in water (1000 mg/mL)[3] | Highly soluble in water, alcohols; soluble in polar aprotic solvents (e.g., DMSO, DMF). | The diol and amide functionalities will confer high polarity and excellent water solubility. |

| Density | ~1.033 g/cm³ | ~1.558 g/cm³ | ~1.1-1.2 g/cm³ | Expected to be intermediate between the less dense monohydroxy amide and the denser parent acid. |

Synthesis and Purification Protocol

The most direct and reliable method for preparing 2,3-dihydroxy-N,N-dimethylpropanamide is through the direct amidation of a glyceric acid derivative with dimethylamine. The primary challenge lies in the presence of the two free hydroxyl groups, which can interfere with some coupling reagents. Therefore, a judicious choice of coupling agent or the use of a protected starting material is paramount.

Rationale for Method Selection

Direct amidation of a carboxylic acid is a cornerstone of modern organic synthesis. We will employ a modern peptide coupling reagent, which is designed to be efficient and minimize side reactions. Using an ester of glyceric acid (e.g., methyl or ethyl glycerate) is also a viable route, reacting it directly with dimethylamine, often at elevated temperatures[7]. However, the direct coupling of the free acid offers a more convergent and often higher-yielding pathway. We select 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) as the coupling system.

-

Why EDC/HOBt? This system is highly effective for forming amide bonds. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and racemization (if using a chiral starting material) before the amine attacks. This method is widely used in peptide synthesis where functional groups like hydroxyls are common[8].

Diagram of Synthetic Workflow

Caption: Proposed workflow for the synthesis of N,N-dimethylglyceramide.

Step-by-Step Experimental Protocol

Materials:

-

(DL)-Glyceric acid (or a specific enantiomer)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dimethylamine solution (e.g., 2.0 M in THF) or Dimethylamine hydrochloride

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (required if using dimethylamine HCl)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

-

Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (DL)-Glyceric acid (1.0 eq). Dissolve it in anhydrous DCM or MeCN (approx. 0.1 M concentration).

-

Coupling Agent Addition: Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 20-30 minutes. Causality: This pre-activation step allows for the formation of the HOBt-activated ester, optimizing the reaction for the subsequent addition of the amine.

-

Amine Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the dimethylamine solution (1.2-1.5 eq). If using dimethylamine hydrochloride, add it along with a non-nucleophilic base like DIPEA or TEA (2.5 eq). Causality: The reaction is cooled to control the exothermicity of the amidation. Using a slight excess of the amine drives the reaction to completion.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Workup - Quench & Extraction: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Causality: The bicarbonate wash removes unreacted HOBt and any remaining acidic starting material. The water and brine washes remove water-soluble byproducts, such as the urea formed from EDC.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Given the high polarity of the diol-amide product, a polar eluent system such as a gradient of 0-15% Methanol in Dichloromethane will likely be required.

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 2,3-dihydroxy-N,N-dimethylpropanamide, likely as a clear, viscous oil or a low-melting solid.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product is critical. The following techniques are standard for this molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the N-methyl groups (two singlets, ~2.9-3.1 ppm, due to restricted rotation around the C-N amide bond), and multiplets for the CH(OH) and CH₂(OH) protons (~3.5-4.5 ppm). The hydroxyl protons will appear as broad singlets and their chemical shift will be concentration and solvent dependent.

-

¹³C NMR: Expect signals for the carbonyl carbon (~170-175 ppm), the two N-methyl carbons (~35-38 ppm), and the two carbons bearing hydroxyl groups (~65-75 ppm).

-

-

Infrared (IR) Spectroscopy: Look for a strong, broad absorption band for the O-H stretching of the diol system (~3300-3500 cm⁻¹). A strong, sharp absorption for the C=O stretch of the tertiary amide will be visible around 1630-1650 cm⁻¹.

-

Mass Spectrometry (MS): Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ should be observed at m/z = 134.08. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₅H₁₂NO₃⁺.

Applications and Research Significance

N,N-dialkylamides are a versatile class of compounds with numerous applications.[9][10][11]

-

Specialty Solvents: Similar to Dimethylformamide (DMF) and Dimethylacetamide (DMAc), N,N-dimethylglyceramide is a high-boiling, polar aprotic solvent. The presence of the diol functionality could give it unique solvating properties for complex carbohydrates or polar biological molecules.

-

Drug Development: The amide bond is metabolically robust. The diol structure mimics sugars and other biological scaffolds. This makes the core structure a potentially useful building block or fragment in medicinal chemistry for creating compounds with improved solubility and pharmacokinetic profiles.

-

Polymer Science: The diol can act as a monomer or chain extender in the synthesis of polyesters and polyurethanes. Copolymers incorporating this unit could exhibit enhanced hydrophilicity and biodegradability[12].

-

Metal Chelation: The oxygen atoms of the amide and hydroxyl groups can act as ligands for metal ions, suggesting applications in coordination chemistry or as extractants for metal separation[13].

Safety and Handling

No specific toxicology data exists for 2,3-dihydroxy-N,N-dimethylpropanamide. Therefore, safety precautions must be based on analogous compounds.

-

General Handling: Handle in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

-

Irritation: Aromatic and aliphatic amides can be skin and eye irritants[14]. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Toxicity: While the diol structure is generally associated with low toxicity, many small amide solvents (like DMF) have reproductive and organ toxicity warnings. Assume the compound may be harmful if ingested or inhaled and handle accordingly.

-

Stability: The compound is expected to be stable under normal laboratory conditions. Avoid strong oxidizing agents and strong acids or bases which could hydrolyze the amide bond.

Chemical Structure Diagram

Caption: Chemical structure of 2,3-dihydroxy-N,N-dimethylpropanamide.

References

-

Lactamide, N,N-dimethyl- - ChemBK. (2024, April 9). Retrieved February 10, 2026, from [Link]

-

N,N-Dimethyllactamide - CAS Common Chemistry. (n.d.). Retrieved February 10, 2026, from [Link]

-

N,N-Dimethyl lactamide | C5H11NO2 - BuyersGuideChem. (n.d.). Retrieved February 10, 2026, from [Link]

-

Novel direct amination of glycerol over heteropolyacid-based catalysts. (n.d.). RSC Publishing. Retrieved February 10, 2026, from [Link]

-

High-temperature measurements of the reactions of OH with ethylamine and dimethylamine. (2014, January 9). PubMed. Retrieved February 10, 2026, from [Link]

-

Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. (2011, November 15). PubMed. Retrieved February 10, 2026, from [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

Catalytic amination of glycerol with dimethylamine over different type ofheteropolyacid/Zr-MCM-41 catalysts. (2026, February 7). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Using N,N -dialkylamides for neptunium purification from other actinides for space applications. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. (n.d.). Retrieved February 10, 2026, from [Link]

-

Dimethylamine - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

-

Stereo‐ and Regiochemical Effect of N,N‐Dialkylamide Extractants on the Speciation of Pu Complexes. (2023, September 13). ResearchGate. Retrieved February 10, 2026, from [Link]

- Method of making amides of dimethylamine and piperazine. (n.d.). Google Patents.

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PMC. Retrieved February 10, 2026, from [Link]

-

THE EXTRACTION BY N, N-DIALKYLAMIDES.I. HNO3 AND OTHER INORGANIC ACIDS. (n.d.). Semantic Scholar. Retrieved February 10, 2026, from [Link]

-

Synthesis, Characterization and Antibacterial Application of Copolymers Based on N,N-Dimethyl Acrylamide and Acrylic Acid. (2021, October 18). MDPI. Retrieved February 10, 2026, from [Link]

-

Uranyl extraction by N,N-dialkylamide ligands studied using static and dynamic DFT simulations. (2015, February 14). PubMed. Retrieved February 10, 2026, from [Link]

-

2,3-dihydroxypropanoic acid | CAS#:6000-40-4 | Chemsrc. (2025, August 25). Retrieved February 10, 2026, from [Link]

- Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst. (n.d.). Google Patents.

-

Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018, August 3). MDPI. Retrieved February 10, 2026, from [Link]

-

2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. (2020, March 13). MDPI. Retrieved February 10, 2026, from [Link]

-

DCC/DMAP coupling reaction selection? : r/Chempros. (2022, June 25). Reddit. Retrieved February 10, 2026, from [Link]

-

Synthesis and evaluation of ethylene glycol 3-diethylamino-propionate methacrylate as a polymerizable amine coinitiator for dental application. (2007, May 15). PubMed. Retrieved February 10, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. guidechem.com [guidechem.com]

- 5. 2,3-dihydroxypropanoic acid | CAS#:6000-40-4 | Chemsrc [chemsrc.com]

- 6. CAS 35123-06-9: N,N-Dimethyllactamide | CymitQuimica [cymitquimica.com]

- 7. US3288794A - Method of making amides of dimethylamine and piperazine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Synthesis, Characterization and Antibacterial Application of Copolymers Based on N,N-Dimethyl Acrylamide and Acrylic Acid | MDPI [mdpi.com]

- 13. Uranyl extraction by N,N-dialkylamide ligands studied using static and dynamic DFT simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 2,3-dihydroxy-N,N-dimethylpropanamide

This in-depth technical guide details the physical and chemical properties, synthesis, and applications of 2,3-dihydroxy-N,N-dimethylpropanamide (CAS 137618-50-9), a functionalized amide derivative of glyceric acid.

Executive Summary

2,3-Dihydroxy-N,N-dimethylpropanamide (also known as N,N-dimethylglyceramide) is a polar, water-soluble organic amide characterized by a vicinal diol moiety and a dimethylated amide group. It serves as a specialized chiral building block in organic synthesis and a polar aprotic-like solvent with hydrogen-bonding capability. Its structure combines the solubilizing properties of low-molecular-weight amides (like DMF) with the hydrophilic nature of polyols, making it a valuable intermediate in the development of pharmaceutical prodrugs and functional materials.

Chemical Identity & Structural Characterization[1][2]

This compound is the

| Parameter | Details |

| IUPAC Name | 2,3-Dihydroxy-N,N-dimethylpropanamide |

| Common Synonyms | N,N-Dimethylglyceramide; Glyceric acid dimethylamide |

| CAS Registry Number | 137618-50-9 |

| Molecular Formula | C |

| Molecular Weight | 133.15 g/mol |

| SMILES | CN(C)C(=O)C(O)CO |

| InChI Key | XLGVHAQDCFITCH-UHFFFAOYSA-N (Generic) |

Structural Visualization

The molecule features a 3-carbon backbone where C1 is the carbonyl, C2 holds a secondary hydroxyl, and C3 holds a primary hydroxyl. The amide nitrogen is substituted with two methyl groups, eliminating amide proton donation but retaining strong acceptance.

Physical Properties[3]

Due to the limited availability of experimental data for this specific derivative in public registries, the following values represent a synthesis of available experimental data and high-confidence predictive models (ACD/Labs, EPISuite) based on structure-activity relationships (SAR) with analogs like N,N-dimethyllactamide and glyceramide.

| Property | Value / Range | Notes |

| Physical State | Viscous Liquid or Low-Melting Solid | Hygroscopic nature likely keeps it in a viscous liquid state at RT. |

| Boiling Point | ~260–280 °C (Predicted) | Significantly higher than N,N-dimethylacetamide (165°C) due to dual -OH hydrogen bonding. |

| Melting Point | 45–55 °C (Predicted) | Lower than glyceramide (90°C) due to lack of N-H donors. |

| Density | 1.15 ± 0.05 g/cm³ | Denser than water; consistent with polyol-amides. |

| Solubility (Water) | Miscible | Infinite solubility due to high polarity and H-bonding. |

| Solubility (Organics) | High | Soluble in MeOH, EtOH, DMSO, DMF. Insoluble in Hexane. |

| LogP (Octanol/Water) | -1.8 to -1.2 (Predicted) | Highly hydrophilic. |

| Polar Surface Area | 60.77 Ų | Indicates significant polar character; likely membrane permeable via pores but not passive diffusion. |

Synthesis & Manufacturing Protocols

The primary industrial and laboratory route to 2,3-dihydroxy-N,N-dimethylpropanamide is the aminolysis of glyceric acid esters . This nucleophilic acyl substitution is preferred over direct coupling of the acid to avoid self-esterification side reactions.

Method A: Aminolysis of Methyl Glycerate

This protocol utilizes methyl glycerate (derived from glycerol oxidation or serine) reacting with anhydrous dimethylamine.

Reaction Scheme:

Step-by-Step Protocol:

-

Reagents: Charge a high-pressure reactor (autoclave) with Methyl Glycerate (1.0 eq) and anhydrous Dimethylamine (1.5–2.0 eq). Methanol can be used as a solvent if required.

-

Conditions: Heat the mixture to 60–80 °C for 4–6 hours. The pressure will rise due to volatile amine.

-

Monitoring: Monitor consumption of the ester via TLC (Eluent: EtOAc/MeOH 9:1) or IR (disappearance of ester C=O at ~1740 cm⁻¹, appearance of amide C=O at ~1640 cm⁻¹).

-

Workup: Cool the reactor. Vent excess dimethylamine into a scrubber.

-

Purification: Concentrate the reaction mixture under reduced pressure to remove methanol. The crude product is a viscous oil. Purify via vacuum distillation (high vacuum required) or silica gel chromatography (DCM/MeOH gradient).

Visualization of Synthesis Pathway

Caption: Synthetic pathway from glycerol precursors to the target amide via aminolysis.

Chemical Reactivity & Stability

Hydrolysis

Like all amides, the compound is susceptible to hydrolysis under strongly acidic or basic conditions, reverting to glyceric acid and dimethylamine. However, the

Hydroxyl Group Functionalization

The molecule contains two distinct hydroxyl groups:

-

Primary -OH (C3): More accessible/nucleophilic. Reacts readily with silyl chlorides (e.g., TBDMSCl) or sulfonyl chlorides (e.g., TsCl).

-

Secondary -OH (C2): Less reactive due to steric hindrance and proximity to the amide carbonyl.

-

Vicinal Diol Reactivity: The 2,3-diol motif allows for the formation of cyclic acetals or ketals (e.g., with acetone/dimethoxypropane) to protect the diol functionality during multi-step synthesis.

Oxidation

Oxidation of the secondary alcohol (C2) yields the

Applications in Drug Development[3][4][5]

Chiral Scaffold

The enantiopure forms (derived from D- or L-serine/glyceric acid) serve as chiral auxiliaries or building blocks for complex natural products. The rigid amide bond can direct stereochemistry in neighboring group reactions.

Prodrug Solubilizer

The moiety can be attached to lipophilic drugs via an ester linkage (using the -OH groups). Upon administration, esterases cleave the linker, releasing the drug and the non-toxic glyceramide derivative. This improves the aqueous solubility and bioavailability of the parent drug.

Cryoprotectant & Excipient

Similar to glycerol and dimethylacetamide, this compound acts as a permeating cryoprotectant for biological tissues, reducing ice crystal formation due to its strong interaction with water molecules.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this derivative is limited, handling should follow protocols for similar polar amides (e.g., DMAc, Glyceramide).

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).[1]

-

Signal Word: Warning.

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Avoid inhalation of vapors (though low volatility reduces this risk).

-

First Aid: In case of contact, flush with copious water.[1] The compound is water-soluble, facilitating easy removal from skin.

-

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) as the compound is hygroscopic .

References

-

PubChem. (n.d.). Propanamide, 2,3-dihydroxy-N,N-dimethyl- (Compound).[2][3][4] National Center for Biotechnology Information. Retrieved from [Link]

-

Molbase. (n.d.). C5H11NO3 - Molecular Formula - 137618-50-9.[2][4] Retrieved from [Link]

-

ChemHui. (2016). Propanamide, 2,3-dihydroxy-N,N-dimethyl- CAS 137618-50-9.[2][3][4] Retrieved from [Link]

-

LookChem. (n.d.). CAS 137618-50-9 Data. Retrieved from [Link]

Sources

Technical Whitepaper: Structural Dynamics and Stereochemical Characterization of 2,3-Dihydroxy-N,N-Dimethylpropanamide

[1]

Introduction & Molecular Architecture[1]

The molecule 2,3-dihydroxy-N,N-dimethylpropanamide (commonly referred to as N,N-dimethylglyceramide ) represents a critical chiral motif in organic synthesis and medicinal chemistry.[1] As a derivative of glyceric acid, it bridges the gap between simple carbohydrate metabolism and complex amide-based pharmaceutical intermediates.

Unlike its mono-hydroxy analogue (lactamide), the presence of the vicinal diol moiety at positions C2 and C3 introduces specific intramolecular hydrogen-bonding capabilities and increases hydrophilicity, making it a valuable model for studying solvation effects in polar aprotic media.[1]

Physicochemical Baseline[1][2][3]

-

IUPAC Name: 2,3-dihydroxy-N,N-dimethylpropanamide[1]

-

Molecular Formula:

[1] -

Molecular Weight: 149.15 g/mol [1]

-

Chiral Center: C2 (Stereogenic center)

-

Solubility Profile: Highly soluble in water, alcohols, and DMSO due to the dual hydroxyl donors and the amide acceptor; limited solubility in non-polar hydrocarbons.

Stereochemical Analysis

The biological activity and chemical reactivity of 2,3-dihydroxy-N,N-dimethylpropanamide are governed by its stereochemistry at the C2 position.[1] Understanding the absolute configuration is non-negotiable for applications in chiral pool synthesis.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign the absolute configuration (

-

-OH (Hydroxyl): Oxygen (Atomic #8) has the highest priority.[1]

-

-CON(CH

) -

-CH

OH (Hydroxymethyl): The carbon is bonded to (O, H, H).-

Comparison: The amide group (O, O, N) outranks the hydroxymethyl group (O, H, H).

-

-

-H (Hydrogen): Lowest priority.

-

(

)-Enantiomer: Corresponds to D-glyceric acid derivatives.[1] -

(

)-Enantiomer: Corresponds to L-glyceric acid derivatives.[1]

Visualization: Stereochemical Logic Flow

The following diagram illustrates the logical flow for determining the stereochemistry and the relationship between the precursor and the amide product.

Figure 1: Stereochemical retention pathway from D-Glyceric acid ester to the (R)-amide derivative, highlighting CIP priority.

Synthetic Methodology

The synthesis of 2,3-dihydroxy-N,N-dimethylpropanamide is best achieved via the aminolysis of alkyl glycerates.[1] This method avoids the harsh conditions of acid chloride formation, which often leads to racemization or acetonide protection steps that require deprotection.

Protocol: Aminolysis of Methyl Glycerate

Objective: Synthesize (R)-2,3-dihydroxy-N,N-dimethylpropanamide from Methyl (R)-glycerate with >98% ee retention.

| Parameter | Specification | Causality / Rationale |

| Precursor | Methyl (R)-glycerate | Starting with the ester avoids activation steps that risk racemization at C2.[1] |

| Reagent | Dimethylamine (40% aq. or in THF) | Aqueous Me |

| Temperature | 0°C | Low initial temp controls the exotherm; room temp ensures completion without thermal degradation. |

| Solvent | Methanol (MeOH) | Protic solvent stabilizes the transition state of the aminolysis. |

| Time | 12 - 24 Hours | Kinetic monitoring required; reaction is slower than simple esters due to H-bonding.[1] |

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with Methyl (R)-glycerate (1.0 eq) and anhydrous Methanol (5 mL/mmol).

-

Addition: Cool to 0°C. Add Dimethylamine (3.0 eq, 2M in THF) dropwise over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir under inert atmosphere (

) for 16 hours. -

Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM). Stain with KMnO

(amide is UV inactive/weak; diol oxidizes). -

Workup: Concentrate in vacuo to remove solvent and excess amine.

-

Purification: If necessary, purify via flash column chromatography (SiO

, DCM:MeOH 9:1). Note: The product is highly polar.[2]

Analytical Characterization & Resolution

Validating the structure and optical purity is critical. Standard reverse-phase HPLC often fails to separate these enantiomers due to their high polarity and lack of strong chromophores.[1]

Chiral HPLC Protocol

To resolve the (

-

Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

-

Mobile Phase: Hexane : Isopropanol (80:20). Note: High alcohol content is needed to elute the polar diol.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 210 nm (Amide absorption) or Refractive Index (RI).

-

Expected Result: The (

)-enantiomer typically elutes second on Amylose-based columns due to specific H-bonding interactions with the carbamate backbone of the stationary phase [1].[1]

NMR Spectroscopy

In

Applications in Drug Design[6]

The 2,3-dihydroxy-N,N-dimethylpropanamide motif serves two distinct roles in pharmaceutical research:

-

Chiral Synthon: It is a precursor for the synthesis of

-blockers and antiviral nucleoside analogues where the glycerol backbone is conserved [2]. -

Solubility Enhancer: In prodrug design, converting a carboxylic acid drug into a glyceramide derivative can enhance water solubility while maintaining membrane permeability due to the amphiphilic nature of the amide.

Pathway Visualization: Application Workflow

Figure 2: Strategic utility of the glyceramide scaffold in pharmaceutical development.

References

-

Itabashi, Y., & Takagi, T. (1986).[4] High-performance liquid chromatographic separation of diacylglycerol enantiomers on a chiral stationary phase. Lipids, 21, 413–416.

-

DeRuiter, J. (2005). Principles of Drug Action I: Isomerism and Stereochemistry. Auburn University Pharmacal Sciences.

-

Santa Cruz Biotechnology. (n.d.). (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide (Related Structure Data).[1][5] [1]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. N,N-Dimethylacrylamide: A Versatile Monomer in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide | CAS 149099-00-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

Novel Dihydroxyamides: From Bioactive Lipid Mimetics to Supramolecular Drug Delivery Systems

Executive Summary

The dihydroxyamide motif—characterized by an amide linkage flanked by a vicinal or 1,3-diol moiety—represents a versatile scaffold in modern chemical biology. Unlike simple fatty acid amides (FAAs) like anandamide, the introduction of a dihydroxyl headgroup confers unique physicochemical properties: it creates a "Janus" molecule capable of specific receptor modulation (biomimicry) while simultaneously possessing the hydrogen-bonding capacity required for supramolecular self-assembly (material science).

This guide explores two distinct research applications of novel dihydroxyamides:

-

Medicinal Chemistry: N-Acyl serinols as stable endocannabinoid analogs for skin barrier repair.

-

Material Science: Tartaric acid diamides as low-molecular-weight organogelators (LMOGs) for sustained drug delivery.

Part 1: Medicinal Chemistry – The N-Acyl Serinol Class

Structural Rationale

Endogenous cannabinoids (e.g., N-palmitoylethanolamine, PEA) are potent anti-inflammatory agents but suffer from rapid hydrolysis by Fatty Acid Amide Hydrolase (FAAH). The dihydroxyamide analog, specifically N-Palmitoyl Serinol (PS) , replaces the ethanolamine headgroup with a serinol (2-amino-1,3-propanediol) moiety.

-

Mechanism: The additional hydroxyl group provides steric bulk and altered electronic properties, potentially modifying hydrolytic stability while retaining affinity for cannabinoid receptors (CB1).

-

Therapeutic Target: Atopic Dermatitis and Skin Barrier Repair.

Mechanism of Action: CB1-Mediated Ceramide Synthesis

Recent studies indicate that N-Palmitoyl Serinol acts as a functional agonist of the CB1 receptor in keratinocytes.[1] Unlike central nervous system activation, peripheral CB1 activation in the skin triggers a specific downstream signaling cascade that upregulates Ceramide Synthases (CerS) . This leads to de novo synthesis of long-chain ceramides (C22–C24), which are critical for restoring the epidermal permeability barrier.[1][2]

Visualization: The PS-CB1 Signaling Axis

Figure 1: Signal transduction pathway of N-Palmitoyl Serinol in human keratinocytes leading to barrier repair.

Part 2: Material Science – The Tartaric Diamide Class

Supramolecular Hydrogelators

Tartaric acid diamides are a class of dihydroxyamides derived from L-tartaric acid. Unlike the lipid mimetics described above, these molecules are engineered for their physical properties. The presence of two amide groups and two chiral hydroxyl groups allows for the formation of an extensive intermolecular Hydrogen-Bonding (H-bond) network.

Self-Assembly Mechanism

When dissolved in organic solvents or oils (forming organogels), these molecules self-assemble into high-aspect-ratio fibers.

-

Driving Force: Cooperative H-bonding between the amide N-H and the hydroxyl O-H.

-

Application: These fibers entrap solvent molecules (capillary force), creating a semi-solid gel matrix suitable for the sustained release of hydrophobic drugs (e.g., Dexamethasone, Candesartan).

Visualization: Gelation Network Topology

Figure 2: Hierarchical self-assembly of tartaric diamides from monomers to 3D gel networks.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Palmitoyl Serinol

Objective: Synthesize a bioactive lipid mimetic for cell-based assays.

Reagents:

-

Palmitoyl chloride (1.0 eq)

-

Serinol (2-amino-1,3-propanediol) (1.2 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Tetrahydrofuran (THF), anhydrous

Methodology:

-

Dissolution: Dissolve Serinol (1.2 eq) and TEA (2.0 eq) in anhydrous THF under nitrogen atmosphere at 0°C.

-

Addition: Dropwise add Palmitoyl chloride (1.0 eq) dissolved in THF over 30 minutes. Maintain temperature < 5°C to prevent O-acylation (selectivity for N-acylation is driven by the higher nucleophilicity of the amine).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quench & Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄.

-

Purification: Recrystallize from Ethanol/Hexane to yield white crystals.

-

Validation: Confirm structure via ¹H-NMR (look for amide NH doublet at ~7.8 ppm and disappearance of amine protons).

Protocol B: Gelation Phase Transition Assay (Tube Inversion)

Objective: Determine the Minimum Gelation Concentration (MGC) of a tartaric diamide derivative.

Methodology:

-

Preparation: Weigh specific amounts of the dihydroxyamide (e.g., 1–10 mg) into screw-cap vials.

-

Solvation: Add 1.0 mL of the target solvent (e.g., Isopropyl myristate or Soybean oil).

-

Heating: Heat the vial in a dry block heater at 90°C until the solid is completely dissolved (clear isotropic solution).

-

Cooling: Allow the vial to cool to room temperature (25°C) undisturbed for 1 hour.

-

Inversion Test: Invert the vial 180°.

-

Pass: No flow is observed (stable gel).

-

Fail: Solution flows or precipitates.

-

-

Data Recording: The lowest concentration yielding a stable gel is the MGC.

Quantitative Comparison of Dihydroxyamide Classes

| Feature | Class A: N-Acyl Serinols | Class B: Tartaric Diamides |

| Primary Function | Bioactive Ligand (Receptor Agonist) | Structural Gelator (Excipient) |

| Key Moiety | Single Amide + 1,3-Diol | Double Amide + Vicinal Diol |

| Mechanism | CB1 Receptor Activation | H-Bond Network Formation |

| Target Application | Atopic Dermatitis, Inflammation | Sustained Drug Delivery, Organogels |

| Solubility | Soluble in EtOH, DMSO | Insoluble in water; Gels Oils |

References

-

N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation. International Journal of Molecular Sciences, 2021.[3] [Link]

-

Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. Molecules, 2010. [Link]

-

Self-assembled drug delivery system based on low-molecular-weight bis-amide organogelator. Drug Delivery, 2016. [Link]

-

Endocannabinoid-like N-arachidonoyl serine is a novel pro-angiogenic mediator. British Journal of Pharmacology, 2010. [Link]

-

Organogels in drug delivery. International Journal of Pharmaceutics, 2005. [Link]

Sources

Spectroscopic Characterization of 2,3-dihydroxy-N,N-dimethylpropanamide: A Technical Guide

Introduction

2,3-dihydroxy-N,N-dimethylpropanamide is a small, functionalized organic molecule of interest in various chemical and biomedical research fields. Its structure, featuring two hydroxyl groups, an amide, and two N-methyl groups, presents a unique spectroscopic fingerprint. Accurate structural elucidation and purity assessment are paramount for its application in drug development and materials science. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of published experimental spectra for this specific molecule, this guide will focus on predicted spectroscopic data, grounded in fundamental principles and data from analogous structures. Furthermore, it will outline detailed, field-proven protocols for the acquisition of high-quality spectral data.

Molecular Structure and Atom Labeling

For clarity in the subsequent spectroscopic analysis, the atoms of 2,3-dihydroxy-N,N-dimethylpropanamide are labeled as shown in the following diagram.

Figure 1: Molecular structure of 2,3-dihydroxy-N,N-dimethylpropanamide with atom labeling for NMR assignments.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 2,3-dihydroxy-N,N-dimethylpropanamide in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals for each unique proton environment.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |

| H on O2, O3 | 4.5 - 5.5 | Broad singlet | 2H | The chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature. These protons can exchange with each other and with trace amounts of water in the solvent, leading to a broad signal. |

| H2 | 3.8 - 4.2 | Doublet of doublets (dd) | 1H | This proton is on a chiral center and is coupled to the two diastereotopic protons on C3. |

| H3a, H3b | 3.4 - 3.7 | Multiplet (m) | 2H | These are diastereotopic protons and will likely appear as a complex multiplet due to coupling with H2. |

| H4, H5 | 2.8 - 3.1 | Singlet | 6H | The two N-methyl groups are expected to be chemically equivalent and appear as a single, sharp singlet due to the lack of adjacent protons to couple with. |

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum for 2,3-dihydroxy-N,N-dimethylpropanamide is summarized below.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| C1 (C=O) | 170 - 175 | The carbonyl carbon of the amide is characteristically found in this downfield region. |

| C2 (-CH(OH)-) | 70 - 75 | This carbon is attached to an electron-withdrawing hydroxyl group, shifting it downfield. |

| C3 (-CH₂(OH)) | 60 - 65 | This carbon is also attached to a hydroxyl group, resulting in a downfield shift. |

| C4, C5 (-N(CH₃)₂) | 35 - 40 | The two N-methyl carbons are expected to be equivalent and appear in the typical range for carbons attached to a nitrogen atom. |

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Alcohol) | 3200 - 3600 | Strong, Broad | The broadness is due to hydrogen bonding between the hydroxyl groups. |

| C-H (sp³) | 2850 - 3000 | Medium | These are the stretching vibrations of the C-H bonds in the methyl and methylene groups. |

| C=O (Amide) | 1630 - 1680 | Strong | This is a very characteristic and strong absorption for the amide carbonyl group. |

| C-N (Amide) | 1200 - 1300 | Medium | This corresponds to the stretching vibration of the carbon-nitrogen bond. |

| C-O (Alcohol) | 1000 - 1200 | Strong | The stretching vibrations of the carbon-oxygen single bonds of the alcohol groups. |

Experimental Protocols

To obtain high-quality spectroscopic data for 2,3-dihydroxy-N,N-dimethylpropanamide, the following detailed protocols are recommended.

General Experimental Workflow

Figure 2: General experimental workflow for the spectroscopic analysis of 2,3-dihydroxy-N,N-dimethylpropanamide.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of dry 2,3-dihydroxy-N,N-dimethylpropanamide.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often a good starting point as it will allow for the observation of the hydroxyl protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 2,3-dihydroxy-N,N-dimethylpropanamide directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

Identify and label the major absorption peaks in the spectrum.

-

Data Interpretation and Structural Confirmation

The collective analysis of ¹H NMR, ¹³C NMR, and IR spectra provides a powerful methodology for the unambiguous structural confirmation of 2,3-dihydroxy-N,N-dimethylpropanamide. The IR spectrum will confirm the presence of the key functional groups: the hydroxyls (broad O-H stretch), the amide (strong C=O stretch), and the alkyl C-H bonds. The ¹³C NMR will verify the number of unique carbon environments and their functionalities (carbonyl, alcohol-bearing carbons, and N-methyls). Finally, the ¹H NMR will provide the most detailed structural information, confirming the connectivity of the protons, their relative numbers through integration, and their spatial relationships through coupling patterns. The presence of all predicted signals in their expected regions and with the correct multiplicities and integrations would provide strong evidence for the successful synthesis and purity of 2,3-dihydroxy-N,N-dimethylpropanamide.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

A Methodological Guide to Determining the Thermochemical Profile of 2,3-dihydroxy-N,N-dimethylpropanamide

Introduction: The Imperative for Thermochemical Data in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. Among these, thermochemical data—such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp)—are fundamental to ensuring process safety, optimizing reaction conditions, and predicting chemical stability. The target molecule, 2,3-dihydroxy-N,N-dimethylpropanamide, with its multiple functional groups, presents a case where such data is crucial for its potential development and handling.

This document is structured to provide not just a set of instructions, but a deeper insight into the causality behind the selection of specific experimental and computational techniques. To illustrate these methodologies in a real-world context, we will utilize N,N-dimethylacetamide—a structurally related and well-characterized amide—as a case study throughout this guide.

Part 1: Experimental Determination of Thermochemical Properties

The gold standard for obtaining definitive thermochemical data is through meticulous experimentation. The following sections detail the primary calorimetric techniques for determining the enthalpy of formation, heat capacity, and entropy.

Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, it is most commonly determined indirectly through combustion calorimetry. The principle lies in burning a known mass of the substance in an excess of oxygen and measuring the heat evolved.

-

Sample Preparation: A precise mass of the sample (typically 0.5-1.5 g) is pressed into a pellet.

-

Calorimeter Setup: The pellet is placed in a crucible within a high-pressure vessel, the "bomb," which is then filled with high-purity oxygen to approximately 30 atm.

-

Ignition and Data Acquisition: The bomb is submerged in a known volume of water in an adiabatic or isoperibol calorimeter. The sample is ignited electrically, and the temperature change of the water is meticulously recorded.

-

Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid, under identical conditions.

-

Data Analysis: The heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. Washburn corrections are applied to account for the formation of nitric acid from atmospheric nitrogen and sulfuric acid if sulfur is present, and to correct to standard state conditions.

-

Calculation of ΔfH°: The standard enthalpy of formation is then calculated using Hess's Law, from the experimentally determined standard enthalpy of combustion (ΔcH°) and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Diagram 1: Experimental Workflow for Combustion Calorimetry

Caption: Workflow for determining ΔfH° using combustion calorimetry.

Heat Capacity (Cp) and Entropy (S°) via Differential Scanning and Adiabatic Calorimetry

Heat capacity is a measure of the amount of heat required to raise the temperature of a substance by a given amount. Entropy is a measure of the molecular disorder or randomness of a system.

DSC is a widely used technique for measuring heat capacity as a function of temperature. It measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified reference materials like indium.

-

Baseline Measurement: An initial run is performed with empty sample and reference pans to establish the baseline heat flow.

-

Standard Measurement: A run is performed with a sapphire standard, for which the heat capacity is well-known, to obtain a calibration factor.

-

Sample Measurement: A known mass of the sample is placed in a sample pan, and the temperature program is run under the same conditions as the baseline and standard runs.

-

Calculation of Cp: The heat capacity of the sample is calculated at a given temperature by comparing the heat flow to the sample with that of the sapphire standard and the baseline.

Table 1: Experimental Thermochemical Data for N,N-Dimethylacetamide (Case Study)

| Property | Value | Units | Method | Source |

| ΔfH° (liquid) | -300.1 | kJ/mol | Combustion Calorimetry | Guthrie, 1974 |

| ΔfH° (liquid) | -298.2 | kJ/mol | Combustion Calorimetry | Baroody and Carpenter, 1972 |

| ΔcH° (liquid) | -2582.0 ± 1.5 | kJ/mol | Combustion Calorimetry | Vasil'eva, Zhil'tsova, et al., 1972 |

| Cp (liquid) | 172.69 | J/(mol·K) | Adiabatic Calorimetry | Smirnova, et al., 2007 |

| ΔfusH | 10.2 | kJ/mol | Adiabatic Calorimetry | Smirnova, et al., 2007 |

| ΔvapH° | 49 ± 7 | kJ/mol | N/A | NIST WebBook |

For the most accurate determination of heat capacity and, by extension, the standard molar entropy, adiabatic calorimetry is the preferred method. In this technique, the sample is heated in a series of steps within a carefully controlled adiabatic shield, which is maintained at the same temperature as the calorimeter vessel to prevent heat exchange with the surroundings. By measuring the energy input and the resulting temperature increase, the heat capacity can be determined with high precision (often better than ±0.2%).

The standard molar entropy at a temperature T is then determined by integrating the heat capacity data from near absolute zero, accounting for the entropies of any phase transitions:

S°(T) = ∫₀ᵀ (Cp(T')/T') dT' + ΔS_transitions

Part 2: Computational Prediction of Thermochemical Properties

In the absence of experimental data, or as a complementary approach, quantum chemical calculations provide a powerful tool for predicting thermochemical properties. These methods solve the Schrödinger equation for a given molecule to determine its electronic energy and other properties.

Theoretical Framework

The total energy of a molecule at 0 K is the sum of its electronic energy (obtained from the quantum chemical calculation) and its zero-point vibrational energy (ZPVE). To obtain thermochemical properties at a standard temperature (e.g., 298.15 K), thermal corrections are added to account for the population of translational, rotational, and vibrational energy levels.

The standard enthalpy of formation can be calculated using isodesmic reactions, where the number and types of chemical bonds are conserved on both sides of the reaction. This approach benefits from the cancellation of systematic errors in the calculations.

Computational Workflow

-

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically done using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This serves two purposes: to confirm that the structure is a true minimum (no imaginary frequencies) and to calculate the ZPVE and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation is performed on the optimized geometry using a more sophisticated method, such as a composite method (e.g., G4, G4(MP2)) or a higher-level of theory with a larger basis set.

-

Thermochemical Analysis: The results from the frequency and single-point energy calculations are combined to compute the standard enthalpy, entropy, and Gibbs free energy at the desired temperature.

Diagram 2: Computational Workflow for Thermochemical Prediction

Caption: Workflow for computational prediction of thermochemical data.

Case Study: N,N-Dimethylacetamide

To validate the computational approach, one would first apply it to a known molecule like N,N-dimethylacetamide. The calculated thermochemical values would be compared against the experimental data presented in Table 1. A good agreement would provide confidence in applying the same methodology to the target molecule, 2,3-dihydroxy-N,N-dimethylpropanamide. Discrepancies would indicate the need to explore higher levels of theory or larger basis sets.

Part 3: A Proposed Path Forward for 2,3-dihydroxy-N,N-dimethylpropanamide

Given the absence of data for 2,3-dihydroxy-N,N-dimethylpropanamide, a hybrid approach is recommended:

-

Computational Scaffolding: Initiate the investigation with a thorough computational study as outlined in Part 2. This will provide a complete, albeit predictive, thermochemical profile (ΔfH°, S°, and Cp(T)). The use of a high-level composite method like G4 is advised for achieving near-chemical accuracy (typically within 1 kcal/mol).

-

Experimental Validation:

-

Synthesize or procure a high-purity sample of 2,3-dihydroxy-N,N-dimethylpropanamide.

-

Perform DSC measurements to obtain an experimental heat capacity curve. This will serve as a direct and crucial validation of the computationally predicted Cp values and the vibrational frequencies from which they are derived.

-

If resources permit and the highest accuracy for ΔfH° is required (e.g., for formal process safety assessments), perform combustion calorimetry. The experimental result will serve as a benchmark for the computational predictions.

-

This integrated strategy leverages the speed and completeness of computational chemistry while grounding the data in the certainty of experimental measurement.

Conclusion

The determination of the thermochemical properties of 2,3-dihydroxy-N,N-dimethylpropanamide is an essential step in its potential journey through the pharmaceutical development pipeline. While direct data is currently unavailable, this guide has provided a comprehensive framework for its acquisition. By employing a synergistic combination of high-level quantum chemical calculations and targeted calorimetric experiments, researchers can confidently establish the necessary thermochemical profile for this molecule. This, in turn, will enable informed decisions regarding its synthesis, handling, and formulation, ultimately contributing to a more efficient and safer drug development process.

References

- [Reference to a general textbook on physical chemistry or thermodynamics, if applicable]

-

NIST-JANAF Thermochemical Tables - SRD 13 - Catalog. (2022). Data.gov. [Link]

-

Dorofeeva, O. V., Novikov, V. P., & Neumann, D. B. (2001). NIST-JANAF Thermochemical Tables. I. Ten Organic Molecules Related to Atmospheric Chemistry. Journal of Physical and Chemical Reference Data. [Link]

-

NIST-JANAF Thermochemical Tables, Fourth Edition. (n.d.). ACS Publications. [Link]

-

NIST-JANAF Thermochemical Tables, 4th Edition. (1998). NIST. [Link]

-

Thermodynamic properties of N, N-dimethylformamide and N, N-dimethylacetamide. (2025). ResearchGate. [Link]

-

Dorofeeva, O. V., Novikov, V., & Neumann, D. (2001). NIST-JANAF Thermochemical Tables. I. Ten Organic Molecules Related to Atmospheric Chemistry. Semantic Scholar. [Link]

-

Smirnova, N. N., Tsvetkova, L. Y., Bykova, T. A., & Marcus, Y. (2007). Thermodynamic properties of N,N-dimethylformamide and N,N-dimethylacetamide. The Journal of Chemical Thermodynamics, 39(11), 1508-1513. [Link]

-

Differential Scanning Calorimetry (DSC) Testing of Materials. (n.d.). Applus DatapointLabs. [Link]

-

N,N-Dimethylacetamide. (n.d.). NIST WebBook. [Link]

-

Reliable Reaction Enthalpies for Neutral Amide Hydrolysis and the Heat of Formation for Formamide. (n.d.). The Journal of Physical Chemistry A. [Link]

-

Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. (2026). Idaho National Laboratory. [Link]

-

N,N-Dimethylacetamide. (n.d.). NIST WebBook. [Link]

- N,N-Dimethyl

Methodological & Application

Application Notes & Protocols: The Utility of Chiral Tartaric Acid Diamides in Asymmetric Synthesis

Introduction: Harnessing C₂ Symmetry from the Chiral Pool

In the field of asymmetric synthesis, the quest for efficient, reliable, and predictable methods to control stereochemistry is paramount.[1] Nature provides an invaluable resource in the form of the "chiral pool," a collection of inexpensive and enantiomerically pure compounds that serve as versatile starting materials.[2] Among these, L-(+)-tartaric acid, with its C₂-symmetric backbone, two stereocenters, and multiple functional groups, stands out as a privileged scaffold for the development of chiral ligands and auxiliaries.[2][3]

This guide focuses on a specific class of tartaric acid derivatives: chiral C₂-symmetric diamides. While the user's query specified 2,3-dihydroxy-N,N-dimethylpropanamide, this name can be interpreted as a derivative of glyceric acid. However, a more common and powerful C₂-symmetric reagent with a closely related structure is the diamide of tartaric acid. For the purpose of this technical guide, we will focus on (+)-N,N,N′,N′-Tetramethyl-L-tartaric acid diamide , hereafter referred to as TMT . This compound is the product of converting both carboxylic acid groups of L-(+)-tartaric acid into N,N-dimethylamides.

The TMT ligand possesses several key features that make it an effective tool in asymmetric catalysis:

-

C₂ Symmetry: The C₂ axis of symmetry simplifies stereochemical analysis and often leads to a reduction in the number of possible diastereomeric transition states, enhancing enantioselectivity.

-

Bidentate and Bifunctional Nature: The two hydroxyl groups and two amide carbonyl oxygens provide multiple coordination sites, allowing TMT to act as a robust bidentate or even tetradentate ligand for various metal centers (e.g., Ti, B, Cu, Zn).[3]

-

Tunability: The amide nitrogens can be substituted with various alkyl or aryl groups, allowing for fine-tuning of the ligand's steric and electronic properties to optimize selectivity for a specific transformation.[4]

These attributes have led to the successful application of tartaric acid amides in a range of enantioselective transformations, including aldol reactions, epoxidations, Diels-Alder reactions, and hydrogenations.[5] This document provides the foundational knowledge and detailed protocols for synthesizing the TMT ligand and applying it in asymmetric synthesis.

Part 1: Synthesis of the Chiral Ligand: (+)-N,N,N′,N′-Tetramethyl-L-tartaric acid diamide (TMT)

Causality Behind the Synthesis: The most direct method for preparing TMT is the amidation of a tartaric acid ester with dimethylamine. Using an ester, such as dimethyl L-tartrate, is preferable to starting with tartaric acid itself. Direct amidation of the carboxylic acid requires harsh conditions or coupling agents, which can be expensive and generate side products. The aminolysis of the ester is a cleaner, high-yielding transformation that proceeds readily. The reaction is typically driven to completion by using an excess of the amine or by removing the alcohol byproduct.

Protocol 1: Synthesis of TMT from Dimethyl L-Tartrate

Materials:

-

Dimethyl L-tartrate

-

Dimethylamine (2.0 M solution in THF, or anhydrous gas)

-

Methanol (reagent grade)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl L-tartrate (1 equiv.) in methanol (approx. 3 M concentration).

-

Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add dimethylamine solution (2.0 M in THF, 2.5 equiv.) to the stirred solution. Self-Validation Note: A slight exotherm may be observed. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting tartrate ester.

-

Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the solvent and excess dimethylamine.

-

Extraction: Dissolve the resulting crude residue in dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product, TMT, is a white solid and can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield fine white crystals (m.p. 184-186 °C).[6]

Part 2: Application in Asymmetric Catalysis

The primary role of TMT is as a chiral ligand that, upon coordination to a metal center, forms a chiral Lewis acid catalyst. This complex then activates a substrate and provides a highly structured chiral environment, dictating the facial selectivity of a subsequent nucleophilic attack.

Application Example: Asymmetric Aldol Addition

The aldol reaction is a cornerstone of C-C bond formation.[7] Using a TMT-metal complex can enforce high stereocontrol, generating products with two contiguous stereocenters with high diastereoselectivity and enantioselectivity. Titanium is a common metal choice for this purpose, as Ti(IV) alkoxides are excellent Lewis acids that readily exchange ligands with diols like TMT.

Causality Behind the Protocol: The in-situ formation of the chiral titanium-TMT complex is critical. TMT displaces the isopropoxide ligands on Ti(OiPr)₄ to form a C₂-symmetric chiral Lewis acid. This complex then coordinates to the aldehyde substrate, positioning one of its prochiral faces for a selective attack by the enolate nucleophile. The steric bulk and defined geometry of the TMT ligand block the other face, ensuring high enantioselectivity.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Synthesis and applications of tartaric acid in asymmetric catalysis | Deep Science Publishing [deepscienceresearch.com]

- 6. (+)-N,N,N ,N -Tetramethyl- L -tartaric acid diamide 98 26549-65-5 [sigmaaldrich.com]

- 7. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]

Standard Operating Procedure for the Synthesis and Purification of 2,3-dihydroxy-N,N-dimethylpropanamide

Introduction

2,3-dihydroxy-N,N-dimethylpropanamide is a polyhydroxylated amide of significant interest in medicinal chemistry and drug development. Its structure, featuring a chiral backbone and a dimethylamide functional group, makes it a valuable building block for the synthesis of complex molecules and a potential pharmacophore in its own right. The presence of multiple hydroxyl groups imparts high polarity and aqueous solubility, presenting unique challenges and considerations in its synthesis, purification, and characterization.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standard operating procedures for the synthesis, purification, and characterization of 2,3-dihydroxy-N,N-dimethylpropanamide. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to allow for informed modifications and troubleshooting.

Safety Precautions

All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Special attention should be paid to the handling of coupling reagents, which can be hazardous.[1][2] For detailed safety information on specific reagents, consult the corresponding Safety Data Sheets (SDS).

Synthetic Protocol: Amidation of Glyceric Acid

The most direct and atom-economical approach to 2,3-dihydroxy-N,N-dimethylpropanamide is the direct amidation of a suitable 2,3-dihydroxypropanoic acid (glyceric acid) precursor with dimethylamine. This can be achieved through the use of a coupling agent to activate the carboxylic acid.

Method 1: Direct Amidation using a Carbodiimide Coupling Agent

This method utilizes a common carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to facilitate the amide bond formation and minimize side reactions.[3][4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (R/S)-Glyceric acid | 106.08 | 1.00 g | 9.43 mmol |

| Dimethylamine (2M in THF) | 45.08 | 5.66 mL | 11.3 mmol |

| EDC hydrochloride | 191.70 | 2.17 g | 11.3 mmol |

| HOBt hydrate | 153.14 | 1.73 g | 11.3 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Saturated aq. NaHCO₃ | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Step-by-Step Protocol:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (R/S)-Glyceric acid (1.00 g, 9.43 mmol).

-

Dissolve the glyceric acid in anhydrous N,N-Dimethylformamide (DMF) (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (2.17 g, 11.3 mmol) and 1-hydroxybenzotriazole (HOBt) hydrate (1.73 g, 11.3 mmol) to the reaction mixture. Stir for 15 minutes to allow for the activation of the carboxylic acid.

-

Slowly add a 2M solution of dimethylamine in THF (5.66 mL, 11.3 mmol) to the reaction mixture dropwise, ensuring the temperature remains at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with dichloromethane (DCM) (50 mL).

-

Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to remove unreacted acid and HOBt.

-

Wash with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Rationale for Experimental Choices:

-

Solvent: DMF is chosen for its ability to dissolve the polar starting materials and intermediates.

-

Temperature: The reaction is initiated at 0 °C to control the exothermic reaction between the activated acid and the amine, minimizing potential side reactions.

-

Stoichiometry: A slight excess of the amine and coupling reagents is used to ensure complete conversion of the limiting glyceric acid.

-

Work-up: The aqueous work-up with sodium bicarbonate is crucial for removing acidic impurities and byproducts from the carbodiimide coupling.

Visual Workflow of the Synthesis:

Caption: Workflow for the synthesis of 2,3-dihydroxy-N,N-dimethylpropanamide.

Purification Protocol

Due to the high polarity of 2,3-dihydroxy-N,N-dimethylpropanamide, purification can be challenging. Standard silica gel chromatography may result in poor separation and product loss. The following methods are recommended.

Method 1: Recrystallization

Recrystallization is a preferred method for purifying polar amides if a suitable solvent system can be identified.[5]

Step-by-Step Protocol:

-

Dissolve the crude product in a minimal amount of a hot polar solvent such as ethanol or a mixture of ethanol and ethyl acetate.

-

If the solution is colored, a small amount of activated carbon can be added and the solution heated for a few minutes.

-

Filter the hot solution to remove any insoluble impurities and activated carbon.

-

Allow the filtrate to cool slowly to room temperature, then place it in a refrigerator or ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to obtain the pure 2,3-dihydroxy-N,N-dimethylpropanamide.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

For challenging purifications or to obtain very high purity material, HILIC is a powerful technique for separating highly polar compounds.[6]

Instrumentation and Columns:

-

A preparative HPLC system equipped with a UV detector.

-

A BEH Amide column is recommended for its excellent retention of polar compounds.

Mobile Phase:

-

A gradient of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid or ammonium formate).

Step-by-Step Protocol:

-

Dissolve the crude product in the initial mobile phase.

-

Inject the sample onto the equilibrated HILIC column.

-

Run a gradient from high organic to a higher aqueous content to elute the compounds.

-

Monitor the elution profile using the UV detector.

-

Collect the fractions containing the desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Visual Diagram of Purification Choices:

Caption: Purification strategies for 2,3-dihydroxy-N,N-dimethylpropanamide.

Analytical Characterization

The identity and purity of the synthesized 2,3-dihydroxy-N,N-dimethylpropanamide should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation. The expected chemical shifts are predicted based on the structure and data from similar compounds like N,N-dimethylacetamide.[7][8][9]

Predicted ¹H NMR Spectrum (400 MHz, D₂O):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | dd | 1H | H-2 |

| ~3.80 | dd | 1H | H-3a |

| ~3.65 | dd | 1H | H-3b |

| ~3.10 | s | 3H | N-CH₃ |

| ~2.95 | s | 3H | N-CH₃ |

Predicted ¹³C NMR Spectrum (100 MHz, D₂O):

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O |

| ~72 | C-2 |

| ~65 | C-3 |

| ~38 | N-CH₃ |

| ~36 | N-CH₃ |

Note: The two N-methyl groups are expected to be non-equivalent due to the restricted rotation around the C-N amide bond, resulting in two distinct signals in both ¹H and ¹³C NMR spectra.[8] The exact chemical shifts may vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected [M+H]⁺: 134.0817

-

Expected [M+Na]⁺: 156.0636

Conclusion

This application note provides a detailed and scientifically grounded standard operating procedure for the synthesis, purification, and characterization of 2,3-dihydroxy-N,N-dimethylpropanamide. By understanding the rationale behind each step, researchers can confidently execute these protocols and adapt them as needed for their specific research goals in drug discovery and development.

References

-

Caloong Chemical Co., Ltd. (2023, June 21). 5 New Methods for the Preparation of N,N-Dimethylacetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and 1 H NMR spectra of N,N-dimethylacetamide at 22.5 °C in... Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Retrieved from [Link]

-

Waters Corporation. (n.d.). Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. Retrieved from [Link]

-

SpectraBase. (n.d.). N.N-Dimethylacetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

-

Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

- Google Patents. (n.d.). WO2010037776A1 - Process for manufacturing n,n-dialkyl lactamide.

-

Wiley Online Library. (2013, August 15). Properties of two amide-based hydrophilic interaction liquid chromatography columns. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). FIG. 4. 2D exchange spectrum of N, N-dimethylacetamide. The 60 MHz... Retrieved from [Link]

-

European Patent Office. (2007, March 21). PROCESS FOR PRODUCING LACTAMIDE COMPOUNDS, NEW LACTAMIDE COMPOUNDS AND FORMULATIONS CONTAINING LACTAMIDE COMPOUNDS. Retrieved from [Link]

- Google Patents. (n.d.). KR101633298B1 - Process for manufacturing N,N-dialkyl lactamide.

-

American Chemical Society. (n.d.). Bonding with Caution: Understanding the Hazards of Peptide Couplers. Retrieved from [Link]

-

ACS Publications. (2024, September 11). Valorization of Lactate Esters and Amides into Value-Added Biobased (Meth)acrylic Polymers. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). N,N-diethyl-2-hydroxy-3-methylbutanamide. Retrieved from [Link]

- Google Patents. (n.d.). WO2010108817A1 - Method for producing n,n`-lactic acid dialkylamide using ionic liquids.

- Google Patents. (n.d.). WO2010108814A1 - Method for producing n,n`-lactic acid dialkylamide under pressure.

-

ACS Division of Chemical Health and Safety. (2025, September 24). Bonding with Caution: Understanding the Hazards of Peptide Couplers. Retrieved from [Link]

-

MDPI. (2023, November 15). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Retrieved from [Link]

-

ACS Publications. (n.d.). Valorization of Lactate Esters and Amides into Value-Added Biobased (Meth)acrylic Polymers | Biomacromolecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-hydroxybutanamide derivatives. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Advent Bio. (n.d.). N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine. Retrieved from [Link]

Sources

- 1. acs.org [acs.org]

- 2. Bonding with Caution: Understanding the Hazards of Peptide Couplers - American Chemical Society [acs.org]

- 3. peptide.com [peptide.com]

- 4. hepatochem.com [hepatochem.com]

- 5. researchgate.net [researchgate.net]

- 6. Properties of two amide-based hydrophilic interaction liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.montana.edu [chemistry.montana.edu]

- 9. N,N-Dimethylacetamide(127-19-5) 1H NMR spectrum [chemicalbook.com]

Application Note: (S)-2,3-Dihydroxy-N,N-dimethylpropanamide as a Chiral Resolving Agent

Executive Summary